

A Spectroscopic Comparison of Hexaamminenickel(II) with Other Nickel Ammine Complexes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: hexaamminenickel(II)

Cat. No.: B1235034

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective spectroscopic comparison of the **hexaamminenickel(II)** complex, $[\text{Ni}(\text{NH}_3)_6]^{2+}$, with its common analogue, the hexaquanickel(II) complex, $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$. The comparison is supported by experimental data from UV-Visible and Infrared spectroscopy, offering insights into the electronic structure and bonding within these coordination compounds.

Spectroscopic Data Summary

The electronic and vibrational spectroscopic data for **hexaamminenickel(II)** and hexaquanickel(II) are summarized below. These values highlight the differences in ligand field strength and the nature of the metal-ligand bond.

Complex	Color	UV-Vis λ_{max} (nm)	Key IR Frequencies (cm ⁻¹)	Bond Type
$[\text{Ni}(\text{NH}_3)_6]^{2+}$	Violet/Pale Blue ^{[1][2]}	360, 590 ^[1]	~325 (Ni-N stretch)	Ni-N
$[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$	Green ^[1]	450, 700 ^[1]	Not specified	Ni-O

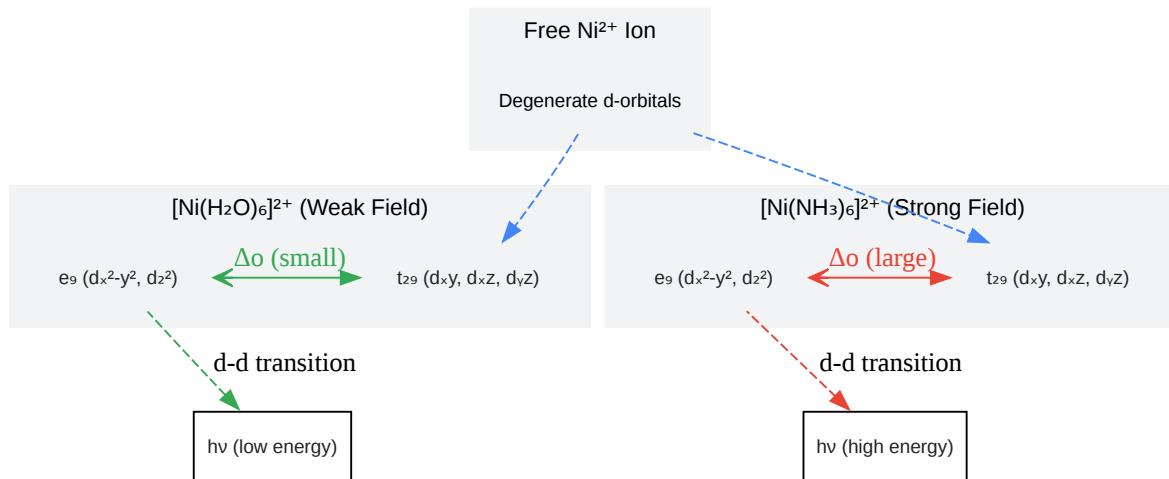
Comparative Analysis

The spectroscopic differences between $[\text{Ni}(\text{NH}_3)_6]^{2+}$ and $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ are primarily explained by ligand field theory, which describes how the interaction between the central metal ion and the surrounding ligands affects the d-orbital energies.[\[3\]](#)[\[4\]](#)[\[5\]](#)

UV-Visible Spectroscopy

The colors of transition metal complexes arise from the absorption of light, which promotes an electron from a lower-energy d-orbital to a higher-energy d-orbital (a d-d transition).[\[6\]](#) The energy required for this transition, and thus the wavelength of light absorbed, is determined by the crystal field splitting energy (Δ_o).

In the case of these nickel(II) complexes, ammonia (NH_3) is a stronger field ligand than water (H_2O), according to the spectrochemical series.[\[7\]](#) A stronger field ligand causes a larger energy splitting (Δ_o) between the d-orbitals. Consequently, $[\text{Ni}(\text{NH}_3)_6]^{2+}$ requires higher energy (shorter wavelength) light to promote a d-electron compared to $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$. This is observed experimentally where the absorption peaks for the hexaammine complex are at shorter wavelengths (360 nm, 590 nm) compared to the hexaaqua complex (450 nm, 700 nm).[\[1\]](#) This phenomenon is known as a "blue shift" in the absorption spectrum upon substituting water ligands with ammonia.


Infrared Spectroscopy

Infrared spectroscopy provides information about the vibrational modes of the molecules, including the metal-ligand bonds. The coordination of ammonia to the nickel(II) ion in $[\text{Ni}(\text{NH}_3)_6]^{2+}$ is confirmed by the presence of a characteristic Ni-N stretching frequency.[\[8\]](#) A shift in the vibrational frequency of the ligand's bonds upon coordination can also be observed. For instance, the coordination of an azomethine nitrogen to a metal ion typically causes a shift to a lower frequency for the $\text{C}=\text{N}$ stretching band.[\[9\]](#)[\[10\]](#) Similarly, the presence of coordinated water molecules can be identified by specific vibrational bands.

Visualization of Ligand Field Splitting

The following diagram illustrates the effect of a weak field ligand (H_2O) versus a strong field ligand (NH_3) on the d-orbital splitting of an octahedral $\text{Ni}(\text{II})$ ion. The larger splitting energy (Δ_o) for the ammine complex results in the absorption of higher energy photons.

Effect of Ligand Field on d-Orbital Splitting in Octahedral Ni(II)

[Click to download full resolution via product page](#)

Ligand field splitting in Ni(II) complexes.

Experimental Protocols

Synthesis of Hexaamminenickel(II) Chloride

$[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$

This protocol is adapted from established synthesis procedures.[\[11\]](#)[\[12\]](#)[\[13\]](#)[\[14\]](#)

Materials:

- Nickel(II) chloride hexahydrate ($\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$)
- Concentrated aqueous ammonia (NH_3)
- Deionized water
- Ethanol or Acetone
- Beakers, glass stirring rod, ice bath, Buchner funnel, and filtration apparatus

Procedure:

- Weigh approximately 4.0-4.5 g of $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$ and dissolve it in about 10 mL of deionized water in a beaker.[11][12] The solution will be green, characteristic of the $[\text{Ni}(\text{H}_2\text{O})_6]^{2+}$ ion. [13]
- In a fume hood, slowly add concentrated aqueous ammonia to the nickel chloride solution while stirring continuously.[12][13] A precipitate may initially form but will redissolve to form a deep blue solution, which then yields violet crystals of the product.
- Continue adding ammonia until the final volume is approximately 50 mL.[12]
- Allow the solution to stand for 15-20 minutes to ensure complete precipitation.[13] Cool the beaker in an ice bath to maximize crystal formation.[12]
- Collect the violet crystals by vacuum filtration using a Buchner funnel.[12][13]
- Wash the collected crystals first with a small amount of ice-cold concentrated ammonia, followed by a wash with ethanol or acetone to facilitate drying.[12][13]
- Dry the product by continuing to draw air through the funnel for at least 15 minutes.[11][12] The final product is the violet crystalline solid, $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$.

UV-Visible Spectroscopy

This is a general procedure for obtaining the absorption spectrum of a nickel complex.[15][16][17][18]

Apparatus:

- UV-Vis Spectrophotometer
- Quartz cuvettes (typically 1 cm path length)
- Volumetric flasks and pipettes

Procedure:

- Prepare a stock solution of the nickel complex (e.g., $[\text{Ni}(\text{NH}_3)_6]\text{Cl}_2$ or $\text{NiCl}_2 \cdot 6\text{H}_2\text{O}$) of a known concentration in a suitable solvent (typically deionized water).
- Prepare a series of dilutions from the stock solution to find a concentration that gives an absorbance reading within the optimal range of the instrument (typically 0.1 - 1.0).
- Calibrate the spectrophotometer by running a baseline with a cuvette filled with the pure solvent (the "blank").
- Fill a clean cuvette with the sample solution and place it in the spectrophotometer.
- Scan the absorbance of the sample across the desired wavelength range (e.g., 300-800 nm for visible spectra).[\[15\]](#)[\[19\]](#)
- Record the wavelengths of maximum absorbance (λ_{max}).

Infrared (IR) Spectroscopy

This protocol describes the analysis of solid-state samples.

Apparatus:

- Fourier-Transform Infrared (FTIR) Spectrometer
- Agate mortar and pestle
- Sample holder (e.g., for KBr pellets or ATR)

Procedure:

- Ensure the sample is completely dry to avoid interference from water bands.
- Prepare the sample for analysis. A common method is the KBr pellet technique:
 - Thoroughly grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
 - Press the mixture into a transparent pellet using a hydraulic press.

- Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid sample directly onto the ATR crystal.
- Place the sample (pellet or on the ATR crystal) in the spectrometer.
- Acquire the IR spectrum over the desired range (e.g., 4000-400 cm^{-1}).
- Identify the characteristic vibrational bands, paying special attention to the low-frequency region where metal-ligand stretches typically appear.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. uv visible light absorption spectrum of nickel complexes spectra of hexaaquanickel(II) hexaamminenickel(II) complex ions Doc Brown's chemistry revision notes [docbrown.info]
- 2. Hexaamminenickel chloride - Wikipedia [en.wikipedia.org]
- 3. Nickel(II) complexes with the formula NiX_2L_2 , where X- is - McMurry 8th Edition Ch 21 Problem 21.131a [pearson.com]
- 4. fiveable.me [fiveable.me]
- 5. Ligand field theory - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Crystal Field Theory [chemed.chem.purdue.edu]
- 8. researchgate.net [researchgate.net]
- 9. ijcrt.org [ijcrt.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. drcarman.info [drcarman.info]
- 13. packetforger.wordpress.com [packetforger.wordpress.com]

- 14. Solved EXPERIMENT 7: SYNTHESIS OF HEXAAMMINENICKEL(II) | Chegg.com [chegg.com]
- 15. scielo.br [scielo.br]
- 16. chemijournal.com [chemijournal.com]
- 17. Quantification of nickel, cobalt, and manganese concentration using ultraviolet-visible spectroscopy - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03962H [pubs.rsc.org]
- 18. pubs.rsc.org [pubs.rsc.org]
- 19. cetjournal.it [cetjournal.it]
- To cite this document: BenchChem. [A Spectroscopic Comparison of Hexaamminenickel(II) with Other Nickel Ammine Complexes]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1235034#spectroscopic-comparison-of-hexaamminenickel-ii-with-other-nickel-ammine-complexes>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com